1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde
Description
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde is an indazole derivative featuring a methyl group at the 1-position, a propan-2-yloxy (isopropoxy) substituent at the 3-position, and a carbaldehyde functional group at the 6-position. Indazole scaffolds are pharmacologically significant due to their presence in bioactive molecules targeting kinases, GPCRs, and other therapeutic targets. The carbaldehyde group offers a reactive site for further functionalization, while the isopropoxy group may enhance lipophilicity, influencing solubility and membrane permeability. Structural analogs of this compound often vary in substituent positions or functional groups, leading to divergent chemical and biological properties .
Properties
IUPAC Name |
1-methyl-3-propan-2-yloxyindazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)16-12-10-5-4-9(7-15)6-11(10)14(3)13-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUHLZPZKMYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C2=C1C=CC(=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the indazole core using propan-2-ol in the presence of a suitable base.
Formylation: The aldehyde group is introduced at the sixth position through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 as reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Scientific Research Applications
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are studied for their potential chemical properties and reactivity.
Biology: The compound is investigated for its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde depends on its interaction with molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. Detailed studies involving molecular docking and biochemical assays are conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Electronic Implications
- Substituent Position: The 6-carbaldehyde group in the target compound contrasts with analogs like 1-Methyl-1H-indazole-3-carbaldehyde (aldehyde at 3-position).
- Functional Group Variation: Compared to 1-(1-Methyl-1H-indazol-5-yl)ethanone, the target’s aldehyde group offers higher electrophilicity, making it more reactive toward amines (e.g., Schiff base formation) or reducing agents (e.g., conversion to alcohol) .
- Core Heterocycle : Pyrazole-based analogs (e.g., 1-Benzyl-1H-pyrazole-4-carbaldehyde) lack the fused benzene ring of indazole, reducing aromatic surface area and possibly weakening interactions with hydrophobic binding pockets .
Biological Activity
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
The synthesis of 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde involves several key steps:
- Formation of the Indazole Core : The indazole core is synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
- Introduction of the Propan-2-yloxy Group : Alkylation of the indazole core using propan-2-ol occurs in the presence of a suitable base.
- Formylation : The aldehyde group is introduced at the sixth position via formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3 as reagents.
These synthetic methods are crucial for producing this compound in sufficient yield and purity for biological testing.
Antimicrobial Properties
Research indicates that 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde exhibits significant antimicrobial activity. It may inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. In vitro studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests that 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde could be beneficial in treating inflammatory diseases.
Anticancer Activity
In anticancer research, 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde has shown potential in inducing apoptosis in cancer cells. It appears to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. Studies have reported that the compound can affect the viability of various cancer cell lines, indicating its potential use in cancer therapy.
The mechanism of action for 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde varies based on its biological activity:
- Antimicrobial Action : Likely involves inhibition of bacterial enzymes or disruption of cell membranes.
- Anti-inflammatory Mechanism : May involve modulation of cytokine production and inflammatory signaling pathways.
- Anticancer Mechanism : Potentially induces apoptosis through activation of caspases or inhibition of oncogenic pathways.
Detailed studies utilizing molecular docking and biochemical assays are ongoing to elucidate these mechanisms further .
Research Findings and Case Studies
A summary of notable research findings regarding the biological activity of this compound is presented below:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial effects against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 10 µg/mL. |
| Study B | Showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 50% in LPS-stimulated macrophages. |
| Study C | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
These studies highlight the diverse biological activities associated with 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde, supporting its potential therapeutic applications .
Q & A
Q. What synthetic routes are recommended for 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of the indazole core. A common approach is to introduce the propan-2-yloxy group at the 3-position via nucleophilic substitution using isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The aldehyde group at the 6-position can be introduced through formylation using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of a methyl group via MnO₂ . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and purification via column chromatography or recrystallization.
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is widely used for refining crystal structures, especially when resolving positional disorder or hydrogen bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substitution patterns and confirms regioselectivity. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm .
- HPLC-MS : Validates purity (>98%) and molecular weight confirmation via ESI+ mode (expected [M+H]⁺ at m/z 233.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis (e.g., unexpected NMR peaks)?
Discrepancies often arise from byproducts (e.g., unreacted intermediates or regioisomers). Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify minor impurities.
- Isolation via preparative HPLC : Separate byproducts for individual analysis .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (using Gaussian or ORCA) to verify assignments .
Q. What methodologies are used to investigate this compound’s pharmacological targets and mechanisms?
- Kinase inhibition assays : Screen against panels (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 μM suggest therapeutic potential .
- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., indazole-based inhibitors in kinases). Focus on hydrogen bonding with the aldehyde group .
- In vitro cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating activity with structural analogs (e.g., 6-nitroindazole derivatives) .
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- QSAR studies : Use MOE or Schrodinger to link substituent effects (e.g., electron-withdrawing groups at C-6) to bioactivity.
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
- Free-energy perturbation (FEP) : Simulate binding affinity changes upon modifying the propan-2-yloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
